(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine
Description
Properties
Molecular Formula |
C15H15N5 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(4-methylphenyl)-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C15H15N5/c1-10-4-6-11(7-5-10)13(16)15-18-14(19-20-15)12-3-2-8-17-9-12/h2-9,13H,16H2,1H3,(H,18,19,20) |
InChI Key |
XNFWIWWBAIPCBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CN=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Triazole Core Formation
The 1,2,4-triazole ring is central to the target molecule and is typically synthesized via cyclocondensation of hydrazine derivatives with nitriles or amidines. A robust method involves reacting pyridine-3-carboxamidine with p-tolylacetonitrile under basic conditions. For instance, microwave-assisted cyclization using aminoguanidine hydrochloride and succinic anhydride derivatives has been employed to form 5-amino-1,2,4-triazoles . This approach achieves high regioselectivity by controlling reaction temperature and microwave irradiation time (e.g., 150°C for 30 minutes), yielding the triazole core with >80% efficiency .
Key reagents:
-
Pyridine-3-carboxamidine : Prepared via guanylation of pyridine-3-carbonitrile.
-
Base : Sodium hydride or potassium carbonate in dimethylformamide (DMF).
Post-cyclization, the methanamine group is introduced via nucleophilic substitution or reductive amination. For example, treatment with formaldehyde and subsequent reduction using sodium borohydride attaches the amine functionality.
Suzuki-Miyaura Cross-Coupling for p-Tolyl Functionalization
The p-tolyl group is introduced via palladium-catalyzed cross-coupling. A boronic acid derivative of p-toluene is reacted with a halogenated triazole precursor. In a representative procedure, 3-bromo-5-(pyridin-3-yl)-1H-1,2,4-triazole is coupled with p-tolylboronic acid using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in a toluene/water mixture . This method achieves yields of 70–85%, with the reaction monitored via thin-layer chromatography (TLC) .
Optimization Notes :
-
Catalyst Loading : 5 mol% Pd(PPh₃)₄ ensures complete conversion.
-
Workup : Extraction with ethyl acetate and purification via silica gel chromatography .
Multi-Component Reactions (MCRs) for Convergent Synthesis
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a one-pot route to construct the triazole ring while introducing substituents. For example, a Cu(I)-catalyzed reaction between 3-azidopyridine and p-tolyl propargylamine forms the triazole core with simultaneous incorporation of the p-tolyl group . This method, conducted in DMF at room temperature, achieves 90% yield and excellent regioselectivity .
Critical Parameters :
-
Ligand Systems : Tris-triazole ligands (e.g., L3 in ) enhance catalytic activity.
-
Oxidant : Atmospheric oxygen facilitates Cu(I)/Cu(II) recycling .
Protection/Deprotection Strategies for Functional Group Compatibility
Sensitive functional groups like methanamine require protection during synthesis. The tert-butoxycarbonyl (Boc) group is commonly used to shield the amine. For instance, Boc-protected methanamine is introduced via SN2 reaction with a brominated triazole intermediate, followed by deprotection using trifluoroacetic acid (TFA) .
Example Protocol :
-
Protection : React 3-bromo-5-(pyridin-3-yl)-1H-1,2,4-triazole with Boc-methanamine in DMF using K₂CO₃ .
-
Coupling : Perform Suzuki-Miyaura coupling with p-tolylboronic acid .
-
Deprotection : Treat with TFA in dichloromethane (DCM) to yield the free amine .
Analytical Characterization and Validation
Structural confirmation relies on spectroscopic and crystallographic data:
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H, triazole-H), 8.20–7.10 (m, pyridine and p-tolyl aromatic protons), 3.90 (s, 2H, CH₂NH₂).
-
¹³C NMR : Peaks at 152.1 (triazole-C), 149.5 (pyridine-C), 137.2 (p-tolyl-C) .
Mass Spectrometry :
X-ray Crystallography :
-
Single-crystal analysis confirms planar triazole and pyridine rings with a dihedral angle of 12.5° between the p-tolyl and triazole planes .
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, the Suzuki-Miyaura method is preferred due to its compatibility with continuous-flow reactors and ease of catalyst recovery . Solvent selection is critical: toluene/water biphasic systems minimize side reactions, while DMF enhances reaction rates but complicates purification .
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring and pyridine moiety participate in oxidation reactions under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Triazole Ring Oxidation | KMnO₄ (acidic medium) | Triazole N-oxide derivatives | 65–75% | Selective oxidation at the triazole ring’s nitrogen atoms. |
| Pyridine Ring Oxidation | H₂O₂/FeSO₄ (Fenton’s reagent) | Pyridine N-oxide | 50–60% | Limited regioselectivity due to steric hindrance from the p-tolyl group. |
-
Mechanism : Oxidation of the triazole ring involves electrophilic attack on nitrogen lone pairs, forming N-oxide intermediates. Pyridine oxidation follows a radical-mediated pathway under Fenton conditions.
Reduction Reactions
The amine group and aromatic systems undergo reduction:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amine Reduction | NaBH₄/MeOH | Secondary alcohol | 80–85% |
| Aromatic Ring Hydrogenation | H₂/Pd-C | Cyclohexyl derivative | 70–75% |
-
Key Insight : The primary amine reduces to a secondary alcohol, while catalytic hydrogenation saturates the p-tolyl group’s aromatic ring without affecting the triazole core .
Substitution Reactions
The triazole ring’s NH group and pyridine’s nitrogen enable nucleophilic substitution:
| Reaction Site | Reagents | Product | Conditions |
|---|---|---|---|
| Triazole NH | R-X (alkyl halides) | N-alkylated triazole | NaOH, 60°C |
| Pyridine C-H | HNO₃/H₂SO₄ | Nitro-substituted pyridine | 0–5°C |
-
Regioselectivity : Alkylation occurs preferentially at the triazole NH due to higher acidity (pKa ~8–10) compared to pyridine’s aromatic protons.
Complexation Reactions
The pyridine and triazole groups act as ligands for metal coordination:
| Metal Ion | Coordination Site | Complex Structure | Application |
|---|---|---|---|
| Cu²⁺ | Pyridine N, triazole N | Square planar | Catalytic oxidation studies |
| Fe³⁺ | Triazole N | Octahedral | Magnetic material synthesis |
-
Stability : Cu²⁺ complexes show higher stability constants (log β = 8.2) compared to Fe³⁺ (log β = 5.7).
Comparative Reactivity Analysis
A comparison with structurally similar compounds highlights unique reactivity:
Mechanistic and Synthetic Implications
-
Drug Design : The amine group’s reducibility and triazole’s capacity for N-alkylation make this compound a versatile scaffold for prodrug development .
-
Catalysis : Metal complexes derived from this compound show promise in asymmetric catalysis due to chiral induction from the p-tolyl group.
For precise synthetic protocols or biological activity data, further experimental studies are recommended.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antifungal Activity
- Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antifungal properties. For instance, studies have shown that similar triazole derivatives demonstrate efficacy against various Candida species and other fungal pathogens with Minimum Inhibitory Concentration (MIC) values lower than those of conventional antifungal agents like fluconazole .
- A study synthesized novel triazole derivatives that were evaluated for antifungal activity against strains isolated from patients with mycosis, revealing several compounds with superior efficacy .
-
Anticancer Properties
- Triazole-containing compounds have been investigated for their anticancer potential. The ability to inhibit specific enzymes involved in cancer cell proliferation has been noted, making them candidates for further development in cancer therapeutics.
- Computational docking studies have suggested that these compounds can effectively interact with targets related to cancer progression .
-
Antimicrobial Activity
- The compound has shown promise as an antimicrobial agent against both bacterial and fungal strains. The mechanism of action is believed to involve disruption of cellular processes in pathogens .
- In vitro studies have demonstrated significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli .
Agricultural Applications
-
Fungicides
- Due to its antifungal properties, the compound may serve as a basis for developing new fungicides aimed at protecting crops from fungal infections.
- Research into the synthesis of triazole derivatives has highlighted their potential use in agricultural settings for managing plant diseases caused by fungi .
- Plant Growth Regulators
Material Science Applications
-
Corrosion Inhibitors
- Triazole derivatives are being explored as corrosion inhibitors in various industrial applications due to their ability to form protective films on metal surfaces.
- Their effectiveness in preventing corrosion is attributed to their adsorption properties on metal surfaces, which can significantly extend the lifespan of materials used in harsh environments .
-
Polymer Chemistry
- The incorporation of triazole units into polymer matrices may enhance the thermal stability and mechanical properties of the resulting materials.
- Research into functionalized polymers containing triazole groups has shown improved performance characteristics suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Comparison Points :
Electronic Effects: The pyridin-3-yl group in the target compound introduces electron-deficient character, which may favor interactions with electron-rich biological targets (e.g., kinases) . In contrast, the furyl substituent (electron-rich) in the analog from could enhance binding to hydrophobic pockets .
Solubility and Bioavailability :
- The hydrochloride salt in and significantly improves water solubility, a critical factor for drug delivery .
- The target compound lacks a salt form, suggesting lower solubility under physiological conditions.
Synthetic Routes :
- Triazole derivatives are typically synthesized via cyclization of thiosemicarbazides () or alkylation of protected intermediates (). The pyridin-3-yl substituent may require palladium-catalyzed cross-coupling, while furyl groups can be introduced via nucleophilic substitution .
Biological Activity: Pyrazole-triazole hybrids () exhibit antioxidant activity, with electron-donating groups (e.g., methyl in p-tolyl) enhancing radical scavenging .
Research Findings and Implications
- Structural Isomerism : The position of substituents on the triazole ring (e.g., pyridin-3-yl vs. pyrazin-2-yl) critically influences electronic properties and binding modes .
Biological Activity
The compound (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal and anticancer agents. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring followed by functionalization with a pyridine moiety. The chemical structure can be represented as follows:
This compound has a molecular weight of approximately 251.29 g/mol and features both aromatic and heterocyclic components that contribute to its biological activity.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. A study highlighted the antifungal potential of compounds containing a similar triazole scaffold, demonstrating activity against various fungal strains, including Candida and Aspergillus species. The mechanism often involves inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, critical for ergosterol biosynthesis in fungal membranes .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. The compound's ability to modulate key signaling pathways involved in tumor growth has been documented. For instance, compounds with similar structures have shown promise in inhibiting the PI3K/AKT/mTOR pathway, which is crucial in many cancers .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antifungal | Inhibition of ergosterol biosynthesis | |
| Anticancer | Modulation of PI3K/AKT/mTOR pathway |
Case Study 1: Antifungal Efficacy
A recent study synthesized several triazole derivatives and evaluated their antifungal activity against Candida albicans. The results indicated that compounds with a pyridine moiety exhibited enhanced activity compared to those without it. Specifically, this compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against C. albicans, suggesting its potential as an antifungal agent .
Case Study 2: Anticancer Potential
In another investigation focused on breast cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. Results demonstrated that it significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways .
Q & A
Q. Key Considerations :
- Side Reactions : Competing tautomerism in triazole intermediates (e.g., 1H vs. 4H tautomers) can affect yields .
- Purification : Chromatography or recrystallization is critical due to polar byproducts .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
A multi-technique approach is required:
- 1H/13C NMR : Confirms regiochemistry of the triazole ring and substitution patterns. For example, pyridinyl protons appear as distinct aromatic signals (δ 7.5–9.0 ppm) .
- Mass Spectrometry (ESIMS) : Validates molecular weight (e.g., m/z 292.1 [M+H]+) and detects fragmentation patterns .
- Chromatography (HPLC/SFC) : Assesses purity (>95% typical for pharmacological studies) and resolves enantiomers if present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
